2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

High-Throughput Screening Negative Control Thienopyrimidine SAR

CAS 325476-43-5 is a rigorously validated null-activity reference compound for thienopyrimidine-based screening campaigns. Profiled across 21+ mechanistically diverse HTS assays—including kinases, phosphatases, GPCRs, and protein–protein interactions—it is uniformly inactive, making it the ideal negative-control probe. Use it to establish hit-calling thresholds, calculate Z'-factors, and counter-screen for scaffold-specific assay artifacts. For SAR teams, benchmarking new analogs against this null reference—rather than vehicle alone—enables precise quantification of genuine pharmacophoric contributions. Request a quote or place your order today.

Molecular Formula C14H16N2OS2
Molecular Weight 292.4g/mol
CAS No. 325476-43-5
Cat. No. B382421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
CAS325476-43-5
Molecular FormulaC14H16N2OS2
Molecular Weight292.4g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)NC(=N2)SC3CCCC=C3)C
InChIInChI=1S/C14H16N2OS2/c1-8-9(2)18-13-11(8)12(17)15-14(16-13)19-10-6-4-3-5-7-10/h4,6,10H,3,5,7H2,1-2H3,(H,15,16,17)
InChIKeyVGBGJTVOTGMWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for 2-(2-Cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 325476-43-5) – A Structurally Distinct Thienopyrimidine for Negative-Control and SAR Applications


2-(2-Cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 325476-43-5) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class, with a molecular formula of C₁₄H₁₆N₂OS₂ and a molecular weight of 292.4 g/mol [1]. The compound features a cyclohexen-1-ylsulfanyl substituent at the 2-position and methyl groups at the 5- and 6-positions [1]. Its computed XLogP3 is 3.9, with one hydrogen bond donor and four hydrogen bond acceptors [1]. Across 20+ PubChem-deposited high-throughput screening assays targeting diverse enzymes and protein–protein interactions, this compound has been uniformly reported as inactive, supporting its potential utility as a negative-control probe [2].

Why Close Analogs of CAS 325476-43-5 Cannot Be Assumed Equivalent in Screening or SAR Studies


Within the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold, even minor modifications at the 2-position drastically alter biological outcome. The 2-mercapto-3-substituted congeners reported by Alagarsamy et al. (e.g., AS1, AS3) exhibit potent analgesic and anti-inflammatory activities with efficacy comparable to diclofenac sodium [1], while 2-(para-fluorophenyl) analogues show selective COX-2 inhibition (IC₅₀ = 42.19 µM, SI = 4.81) [2]. In contrast, the 2-(cyclohexen-1-ylsulfanyl) derivative (CAS 325476-43-5) has been profiled across more than 20 biochemical and cell-based HTS assays—including HIV-1 RNase H, MKP-3, HePTP, Hsp70, cGAS, TEAD-YAP, and Pf-apPOL—and was uniformly inactive [3]. This complete divergence in activity profile demonstrates that the cyclohexenylthio substituent is not merely a passive structural variant; it fundamentally suppresses the target-engagement capacity observed in closely related analogues. Generic substitution with any other 5,6-dimethylthienopyrimidinone therefore cannot replicate this compound's distinctive null-activity signature.

Quantitative Differentiation Evidence for CAS 325476-43-5 Against Closest Structural and Functional Analogs


Multi-Target HTS Inactivity Profile vs. 2-Mercapto-3-Substituted Analogs with Confirmed Anti-Inflammatory Activity

CAS 325476-43-5 has been tested in 21 distinct PubChem-deposited confirmatory and primary screening assays and designated 'Inactive' in every single assay [1]. These assays span a broad range of targets: HIV-1 RNase H (AID 372), MKP-3 phosphatase (AID 425), HePTP tyrosine phosphatase (AID 521), Hsp70 chaperone (AID 583), ER stress-induced cell death (AID 1010), Bcl-B phenotype modulation (AID 1240), VHR1 phosphatase (AID 1992), Mycobacterium tuberculosis H37Rv growth (AID 2842), triacylglycerol accumulation in algae (AID 1159537), FANCM-MM2 interaction (AID 1159607), FBW7 E3 ligase activation (AID 1259310), MITF inhibition (AID 1259374), mouse cGAS (AID 1259397), human cGAS (AID 1259398), TEAD-YAP interaction (AID 1259422), Aedes aegypti NPYLR7 agonism (AID 1259423), SSB-PriA interaction (AID 1272365), GPR151 activation (AID 1508602), mHTT-CaM interaction (AID 1671202), Plasmodium falciparum apicoplast DNA polymerase (AID 1794808), and Mycobacterium tuberculosis PstP phosphatase (AID 2060911) [1]. By contrast, the structurally related 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones AS1 and AS3 demonstrated significant in vivo analgesic and anti-inflammatory activity, with AS1 showing more potent and AS3 showing equipotent effects relative to diclofenac sodium [2].

High-Throughput Screening Negative Control Thienopyrimidine SAR Target Selectivity

PI3Kγ Inhibitory Activity Compared with Saturated Cyclohexyl-Thienopyrimidine Analogs

CAS 325476-43-5 was evaluated for PI3Kγ inhibition in both human and mouse isoforms. Against human PI3Kγ, it showed negligible inhibition with an IC₅₀ > 25,000 nM [1]. Against mouse PI3Kγ in lymph node cells assessed by inhibition of ConA-stimulated T cell proliferation, the IC₅₀ was 40,600 nM (40.6 µM) [1]. For comparison, a structurally related analog bearing a saturated 2-cyclohexyl group fused via a thioacetyl-quinoxalinone extension (BDBM80861; 4-[2-(2-cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one) achieved an IC₅₀ of 316 nM against its undisclosed Sanford-Burnham screening target [2]. Although the target differs, the >100-fold potency gap illustrates how saturation of the cyclohexene ring and extension of the substituent dramatically alter target engagement capability.

PI3K Gamma Inhibition Kinase Selectivity Structure-Activity Relationship Immunology

Structural Unsaturation at the 2-Position Cyclohexene Ring vs. Saturated Cyclohexyl Analogs – Conformational and Physicochemical Consequences

The target compound bears a cyclohex-2-en-1-ylsulfanyl substituent (sp²-hybridized C2–C3 double bond) at position 2, whereas many commercially available or literature-reported thienopyrimidine analogs carry a fully saturated cyclohexyl ring directly attached or linked via a thioether [1]. The presence of the endocyclic double bond restricts ring puckering modes: saturated cyclohexane can interconvert between chair conformations, while the cyclohexene ring is locked in a half-chair/envelope geometry with limited pseudorotation [2]. This conformational restriction alters the spatial orientation of the sulfur-linked ring relative to the thienopyrimidine core, which in turn influences the compound's molecular shape, polar surface area presentation, and potential for π–π or hydrophobic interactions. Computed physicochemical descriptors show XLogP3 = 3.9, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, and rotatable bond count = 2 [1]. The conformational rigidity imparted by the double bond reduces the entropic penalty upon binding compared to the fully flexible cyclohexyl analog—yet as shown in Evidence Item 2, this does not translate into target affinity for the proteins tested, underscoring that shape complementarity alone is insufficient without appropriate functional group presentation.

Molecular Conformation Ligand Design Physicochemical Properties Medicinal Chemistry

Procurement-Driven Application Scenarios for CAS 325476-43-5 Based on Verified Differentiation Evidence


Negative Control Compound for Thienopyrimidine-Focused High-Throughput Screening Campaigns

Given its uniformly inactive profile across 21 mechanistically diverse HTS assays—spanning phosphatases (MKP-3, HePTP, VHR1, PstP), kinases (PI3Kγ), chaperones (Hsp70), protein–protein interactions (TEAD-YAP, mHTT-CaM, FANCM-MM2, SSB-PriA), transcription factors (MITF), E3 ligases (FBW7), innate immune sensors (cGAS human/mouse), GPCRs (GPR151, NPYLR7), and pathogen targets (HIV-1 RNase H, M. tuberculosis H37Rv, Pf-apPOL) [1]—this compound is uniquely suited as a negative-control probe in any new thienopyrimidine screening deck. It can serve as a baseline for hit-calling thresholds (e.g., defining ≥50% inhibition at 10 µM as a hit), Z'-factor determination, and counter-screening for assay artifacts arising from thienopyrimidine scaffold interference. Its inactivity also makes it a useful vehicle control for in vitro toxicology or solubility assessments where the scaffold must be present but no pharmacological activity is desired.

Structure–Activity Relationship (SAR) Reference Point for 2-Position Substituent Optimization

Medicinal chemistry teams optimizing the 2-position of the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core require a defined null-activity reference. CAS 325476-43-5 provides exactly that: a compound where the cyclohexenylthio substituent abolishes all tested target engagement, in stark contrast to 2-mercapto-3-substituted analogs that show robust anti-inflammatory activity [2] and 2-aryl analogs that inhibit COX-2 [3]. By benchmarking new analogs against this null reference—rather than against vehicle alone—SAR teams can quantify the true gain-of-function conferred by each new substituent and distinguish genuine pharmacophoric contributions from non-specific scaffold effects.

Computational Chemistry and Docking Studies Requiring a Decoy or Non-Binder Control

For computational groups performing molecular docking, pharmacophore modeling, or machine-learning-based activity prediction on thienopyrimidine libraries, this compound offers an experimentally validated true-negative data point. Its inactivity against PI3Kγ (IC₅₀ > 25,000 nM human, 40,600 nM mouse) [4] and consistent inactivity across the PubChem panel [1] can serve as a decoy in benchmarking studies, improving the statistical rigor of virtual screening enrichment calculations. The cyclohexenylthio moiety's conformational restriction (half-chair geometry, limited pseudorotation) [5] also provides a useful structural counterpoint for assessing whether docking algorithms can correctly discriminate active from inactive conformers.

Physicochemical Property Benchmarking for Thienopyrimidine Compound Libraries

With its computed XLogP3 of 3.9, single hydrogen bond donor, four hydrogen bond acceptors, and only two rotatable bonds [6], this compound occupies a defined region of drug-like chemical space. Procurement teams curating diversity-oriented thienopyrimidine libraries can use this compound as a reference point for property distribution analysis—ensuring that library members span appropriate ranges of lipophilicity, hydrogen-bonding capacity, and conformational flexibility relative to this well-characterized, commercially available anchor compound.

Quote Request

Request a Quote for 2-(2-cyclohexen-1-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.